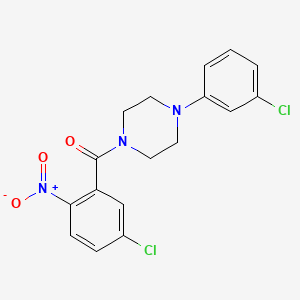![molecular formula C13H14N4O2 B6101863 3-methyl-N-{[(5-methyl-1H-pyrazol-3-yl)amino]carbonyl}benzamide](/img/structure/B6101863.png)
3-methyl-N-{[(5-methyl-1H-pyrazol-3-yl)amino]carbonyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-N-{[(5-methyl-1H-pyrazol-3-yl)amino]carbonyl}benzamide is a chemical compound that has been the subject of scientific research due to its potential for use in various applications. This compound is also known as MPACB, and its chemical formula is C14H14N4O2. The purpose of
作用機序
The mechanism of action of MPACB is not fully understood, but it is believed to involve the binding of the compound to specific targets in cells. In the case of its use as a fluorescent probe, MPACB binds to metal ions such as copper and iron, producing a fluorescent signal. In the case of its use as an anti-cancer agent, MPACB is believed to inhibit the growth of cancer cells by interfering with specific cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MPACB are not well understood, and further studies are needed to determine its potential impact on various biological systems. However, it has been shown to selectively bind to metal ions such as copper and iron, and to inhibit the growth of cancer cells in vitro.
実験室実験の利点と制限
One advantage of using MPACB in lab experiments is its high yield and purity. This compound can be synthesized in large quantities, and its purity can be confirmed using various analytical techniques. However, one limitation of using MPACB is its potential toxicity, which must be carefully considered when designing experiments.
将来の方向性
There are several potential future directions for research related to MPACB. One area of interest is its potential use as a diagnostic tool for detecting metal ion imbalances in various biological systems. Another area of interest is its potential use as a therapeutic agent for the treatment of cancer. Further studies are also needed to determine the potential toxicity and safety of this compound, as well as its potential impact on various biological systems.
合成法
The synthesis of MPACB involves the reaction of 3-methylbenzoic acid with thionyl chloride to form 3-methylbenzoyl chloride. This compound is then reacted with 5-methyl-3-amino-1H-pyrazole-4-carboxamide in the presence of triethylamine to produce MPACB. The yield of this reaction is typically high, and the purity of the resulting compound can be confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
MPACB has been studied extensively for its potential use in various scientific research applications. One of the primary areas of interest is its use as a fluorescent probe for detecting metal ions such as copper and iron. This compound has been shown to selectively bind to these metal ions, producing a fluorescent signal that can be detected using various techniques such as fluorescence spectroscopy.
In addition to its use as a fluorescent probe, MPACB has also been studied for its potential as an anti-cancer agent. This compound has been shown to inhibit the growth of cancer cells in vitro, and further studies are being conducted to determine its potential for use in cancer treatment.
特性
IUPAC Name |
3-methyl-N-[(5-methyl-1H-pyrazol-3-yl)carbamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2/c1-8-4-3-5-10(6-8)12(18)15-13(19)14-11-7-9(2)16-17-11/h3-7H,1-2H3,(H3,14,15,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTXALMGSEPLEJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(=O)NC2=NNC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4-ethoxyphenyl)-3-methyl-1-[6-(1-piperidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6101785.png)
![4-{[(benzyloxy)carbonyl]amino}-5-oxo-5-[4-(2-quinolinyl)-1-piperazinyl]pentanoic acid](/img/structure/B6101787.png)
![8,9-dimethyl-10-(2-pyridinylmethyl)-6,10-dihydro-5H-benzo[h]pyrrolo[2,3-b]quinolin-7-amine](/img/structure/B6101789.png)
![1-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]-N-(1H-imidazol-4-ylmethyl)-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6101790.png)
![1-(3-{3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)-2-piperidinone](/img/structure/B6101792.png)
![methyl 2-[({2-[(2-chloro-4-fluorophenoxy)acetyl]hydrazino}carbonothioyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B6101804.png)
![3-(4-chlorophenyl)-7-isopropyl-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6101812.png)
![2-[1-benzyl-4-(3,5-difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6101830.png)
![2-[5-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-1H-pyrazol-3-yl]phenol](/img/structure/B6101840.png)
![N-(4-bromophenyl)-2-[(4-hydroxy-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6101844.png)
![3-methyl-4-(2,3,4-trimethoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6101858.png)
![3-[1-(1-benzofuran-2-ylmethyl)-4-piperidinyl]-N-[(1-ethyl-2-pyrrolidinyl)methyl]propanamide](/img/structure/B6101865.png)

![4-(3-fluorobenzyl)-3-{2-[4-(3-fluorophenoxy)-1-piperidinyl]-2-oxoethyl}-2-piperazinone](/img/structure/B6101882.png)